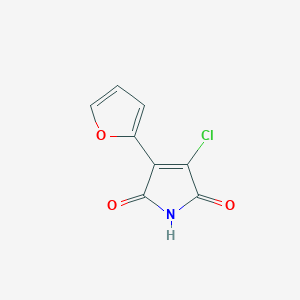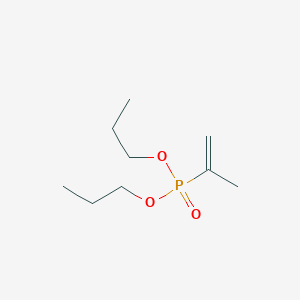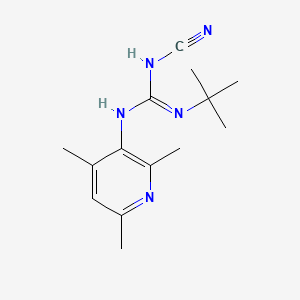![molecular formula C20H25NO B14601120 (E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine CAS No. 59777-91-2](/img/structure/B14601120.png)
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methanimine group bonded to another phenyl ring with a 2-methylbutyl substituent. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-(2-methylbutyl)aniline. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired imine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-ethylbutyl)phenyl]methanimine: Similar structure but with a 2-ethylbutyl substituent instead of a 2-methylbutyl substituent.
Uniqueness
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the 2-methylbutyl substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
59777-91-2 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine |
InChI |
InChI=1S/C20H25NO/c1-4-16(3)14-17-6-10-19(11-7-17)21-15-18-8-12-20(13-9-18)22-5-2/h6-13,15-16H,4-5,14H2,1-3H3 |
Clé InChI |
XMXNBGQPKWYZQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



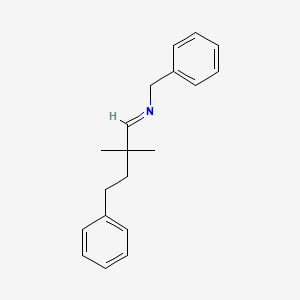
![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
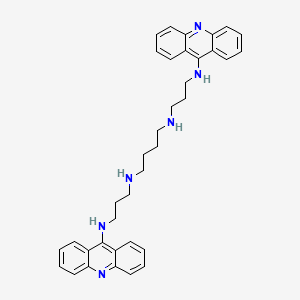
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)
